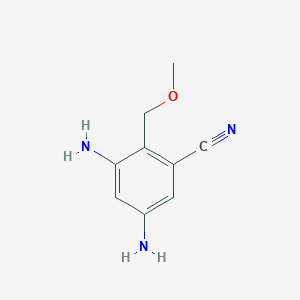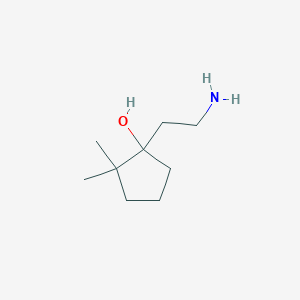![molecular formula C10H19NS B13197788 8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
8-Ethyl-1-thia-4-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction yields the desired spiro compound through a one-pot three-component reaction.
Industrial Production Methods: For industrial production, the method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea . This approach is favored due to its cost-effectiveness and simplicity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and alkylated products.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-1-thia-4-azaspiro[4.5]decane has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 8-Ethyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells . The compound interacts with cellular pathways that regulate cell death, leading to the selective elimination of cancerous cells.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxa-8-azaspiro[4.5]decane: Known for its use in the synthesis of therapeutic agents.
8-Phenyl-1-thia-4-azaspiro[4.5]decane: Studied for its potential in medicinal chemistry.
Uniqueness: 8-Ethyl-1-thia-4-azaspiro[45]decane stands out due to its unique combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H19NS |
|---|---|
Molekulargewicht |
185.33 g/mol |
IUPAC-Name |
8-ethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
FUJMITRWCXTGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2(CC1)NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)





![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)

